2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

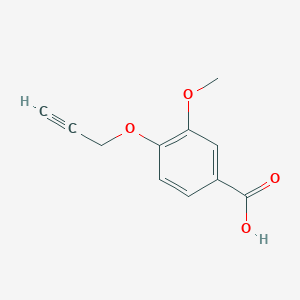

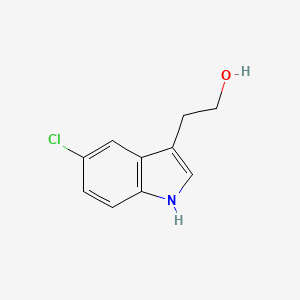

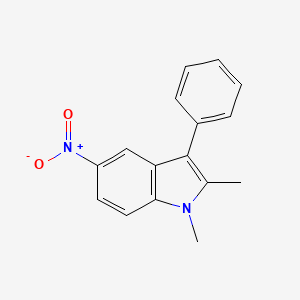

“2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is an organic compound with a molecular formula of C7H2Cl2F3NO2 . It is also known as DCNTB. It is used as a reagent in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents .

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds has contributed to advances in these fields .Molecular Structure Analysis

The molecular weight of “2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is approximately 259.997 Da . The structure of this compound includes a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

“2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is a solid at room temperature . Its physical form can be either solid or liquid . The compound’s exact boiling point and other physical properties are not specified in the available resources.Scientific Research Applications

Chemical Synthesis and Crystal Structures

Researchers have prepared chemical isomers of 3-nitrobenzotrifluoride, exploring their potential to form cocrystals. These studies are foundational in understanding the packing and structural properties of such chemicals, which could influence their application in materials science and engineering. The packing characteristics and C-H...O interactions highlighted in these studies suggest avenues for designing materials with specific properties (Lynch & Mcclenaghan, 2003).

Agricultural Chemistry

In agricultural chemistry, derivatives of benzotrifluoride, including those with similar structures to 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene, have been utilized in the synthesis of novel pesticides. The synthesis process for these compounds involves multiple steps, including nitration, reduction, and chlorination, ultimately leading to the development of pesticides such as bistrifluron, which shows potent growth-retarding activity against pests. This showcases the role of such compounds in developing more efficient and effective agricultural chemicals (Liu An-chan, 2015).

Material Science

In material science, 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene and its derivatives have been investigated for their potential in synthesizing novel materials. For instance, the synthesis of fluorine-containing polyetherimide from derivatives of this compound demonstrates its significance in creating new polymers with desired thermal and mechanical properties. Such materials have applications in various industries, including aerospace and electronics, where high-performance materials are crucial (Yu Xin-hai, 2010).

Organic and Analytical Chemistry

The chemical also finds applications in organic chemistry, where its derivatives are explored for synthesizing complex molecules. For example, the efficient synthesis of benzimidazoles and their libraries under microwave conditions from related compounds underlines the importance of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene in facilitating rapid and diverse synthetic routes. These compounds are valuable for pharmaceutical research and development, highlighting the compound's role in medicinal chemistry (Vargas-Oviedo et al., 2017).

Safety And Hazards

properties

IUPAC Name |

2,5-dichloro-1-nitro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXARLOFJWVUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)

![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)

![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)